Cas no 59383-67-4 (2-cyclobutylpropan-2-ol)

2-Cyclobutylpropan-2-ol is a tertiary alcohol featuring a cyclobutyl substituent, offering unique steric and electronic properties due to its strained four-membered ring structure. This compound is of interest in synthetic organic chemistry as a building block for more complex molecules, particularly in pharmaceutical and agrochemical research. Its tertiary alcohol functionality enhances stability while the cyclobutyl group introduces conformational constraints, making it valuable for studying ring strain effects in reaction mechanisms. The compound's distinct structure may also facilitate selective transformations, such as nucleophilic substitutions or eliminations, under controlled conditions. Its potential applications include serving as an intermediate in the synthesis of bioactive compounds or as a model substrate for mechanistic studies.
2-cyclobutylpropan-2-ol structure
2-cyclobutylpropan-2-ol structure
Product name:2-cyclobutylpropan-2-ol
CAS No:59383-67-4
MF:C7H14O
Molecular Weight:114.18546
MDL:MFCD00049149
CID:1011721
PubChem ID:547749

2-cyclobutylpropan-2-ol 化学的及び物理的性質

名前と識別子

    • 2-cyclobutylpropan-2-ol
    • cyclobutanemethanol, α,α-dimethyl-
    • XVOCZBPSPXMFPW-UHFFFAOYSA-N
    • MFCD00049149
    • 59383-67-4
    • AKOS006271511
    • Dimethylcyclobutylcarbinol
    • F97904
    • 2-cyclobutyl-propan-2-ol
    • 2-Cyclobutyl-2-propanol
    • SCHEMBL3145985
    • SY266302
    • DTXSID20338231
    • MDL: MFCD00049149
    • インチ: InChI=1S/C7H14O/c1-7(2,8)6-4-3-5-6/h6,8H,3-5H2,1-2H3
    • InChIKey: XVOCZBPSPXMFPW-UHFFFAOYSA-N
    • SMILES: CC(C)(C1CCC1)O

計算された属性

  • 精确分子量: 114.10452
  • 同位素质量: 114.104465066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 82.4
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • XLogP3: 1.4

じっけんとくせい

  • PSA: 20.23

2-cyclobutylpropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D780471-5g
2-Cyclobutyl-2-propanol
59383-67-4 95%
5g
$1090 2024-07-19
1PlusChem
1P01UNP5-10g
2-Cyclobutyl-2-propanol
59383-67-4 ≥95%
10g
$2405.00 2024-04-22
eNovation Chemicals LLC
D780471-0.25g
2-Cyclobutyl-2-propanol
59383-67-4 95%
0.25g
$260 2024-07-19
eNovation Chemicals LLC
D780471-1g
2-Cyclobutyl-2-propanol
59383-67-4 95%
1g
$495 2024-07-19
Aaron
AR01UNXH-250mg
2-Cyclobutyl-2-propanol
59383-67-4 95%
250mg
$175.00 2025-02-17
Aaron
AR01UNXH-10g
2-Cyclobutyl-2-propanol
59383-67-4 95%
10g
$2337.00 2025-02-17
eNovation Chemicals LLC
D780471-5g
2-Cyclobutyl-2-propanol
59383-67-4 95%
5g
$1090 2025-02-19
eNovation Chemicals LLC
D780471-10g
2-Cyclobutyl-2-propanol
59383-67-4 95%
10g
$2090 2025-02-27
1PlusChem
1P01UNP5-250mg
2-Cyclobutyl-2-propanol
59383-67-4 ≥95%
250mg
$206.00 2024-04-22
1PlusChem
1P01UNP5-1g
2-Cyclobutyl-2-propanol
59383-67-4 ≥95%
1g
$413.00 2024-04-22

2-cyclobutylpropan-2-ol 関連文献

2-cyclobutylpropan-2-olに関する追加情報

Recent Advances in the Study of 59383-67-4 and 2-Cyclobutylpropan-2-ol: Implications for Chemical Biology and Pharmaceutical Research

The chemical compound with CAS number 59383-67-4 and the specific product 2-cyclobutylpropan-2-ol have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential applications in drug discovery, medicinal chemistry, and as intermediates in the synthesis of more complex bioactive compounds. This research brief aims to summarize the latest findings related to these substances, highlighting their structural properties, synthetic pathways, and biological activities.

Recent studies have focused on the synthesis and characterization of 2-cyclobutylpropan-2-ol, a compound that serves as a key intermediate in the production of various pharmacologically active molecules. The cyclobutyl ring in this structure imparts unique steric and electronic properties, making it a valuable scaffold for the development of novel therapeutics. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate the compound's structure and confirm its purity. Additionally, computational modeling has been utilized to predict its reactivity and potential interactions with biological targets.

In the context of CAS 59383-67-4, recent investigations have explored its role as a precursor or building block in organic synthesis. This compound has been identified as a critical component in the synthesis of heterocyclic compounds, which are prevalent in many FDA-approved drugs. Its reactivity profile and stability under various conditions have been thoroughly examined, providing valuable insights for optimizing synthetic routes. Furthermore, studies have demonstrated its utility in cross-coupling reactions, which are pivotal in constructing complex molecular architectures.

Biological evaluations of 2-cyclobutylpropan-2-ol have revealed promising activity in modulating specific enzymatic pathways. For instance, preliminary in vitro assays indicate that this compound may act as an inhibitor of certain kinases involved in inflammatory responses. These findings suggest potential therapeutic applications in diseases such as rheumatoid arthritis and other autoimmune disorders. However, further in vivo studies are required to validate these effects and assess the compound's pharmacokinetic and safety profiles.

The integration of 59383-67-4 into drug discovery pipelines has also been a focal point of recent research. Its compatibility with green chemistry principles, such as the use of non-toxic solvents and catalysts, has been highlighted as a significant advantage. Researchers are increasingly exploring sustainable synthetic methodologies to incorporate this compound into the production of environmentally friendly pharmaceuticals. This aligns with the growing emphasis on reducing the environmental impact of drug manufacturing processes.

In conclusion, the latest research on 59383-67-4 and 2-cyclobutylpropan-2-ol underscores their importance in advancing chemical biology and pharmaceutical sciences. The structural versatility and biological activity of these compounds make them valuable tools for drug development. Future studies should focus on expanding their applications, optimizing synthetic protocols, and conducting comprehensive preclinical evaluations to unlock their full therapeutic potential. This brief serves as a timely update for researchers and industry professionals seeking to leverage these molecules in their work.

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